1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6F6N2O2 . It has a molecular weight of 276.14 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 3 and 5 positions with trifluoromethyl groups, at the 1 position with an ethyl group, and at the 4 position with a carboxylic acid group .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.62±0.1 g/cm3 and a predicted boiling point of 265.2±40.0 °C .Scientific Research Applications
Synthesis and Structural Diversity
The synthesis and structural diversity of coordination polymers constructed from pyrazole derivatives showcase the importance of these compounds in the development of materials with unique properties. The semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from a process involving ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These polymers demonstrate significant thermal and luminescence properties, highlighting the potential for applications in material science and optoelectronics (Cheng et al., 2017).
Organic Synthesis and Cross-Coupling Reactions
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been employed as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles and arylpyrazoles. This illustrates the compound's utility in facilitating the synthesis of heterocyclic and aromatic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011).
Chemical Libraries and Drug Discovery
The synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides highlights the role of pyrazole derivatives in drug discovery. These compounds were synthesized using a common intermediate diversified through reactions with various ketones, showcasing the adaptability of pyrazole derivatives in generating diverse chemical libraries for biological screening (Donohue et al., 2002).
Novel Heterocyclic Compounds
The condensation of pyrazole-5-amine derivatives with activated carbonyl groups demonstrates the synthesis of novel N-fused heterocycle products. Such processes are crucial for developing new compounds with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).
Synthesis and Characterization of Pyrazole Derivatives
The development of straightforward synthetic approaches to bis- and tris(trifluoromethyl)pyrazoles, along with their comprehensive characterization, underscores the significance of these compounds in the synthesis of materials with potential optical and electronic applications. The ability to produce these compounds on a gram scale facilitates their exploration in various scientific domains, including fluorescence and pKa value studies (Gerus et al., 2012).
Properties
IUPAC Name |
1-ethyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2O2/c1-2-16-5(8(12,13)14)3(6(17)18)4(15-16)7(9,10)11/h2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLMTTJIIBVHHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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